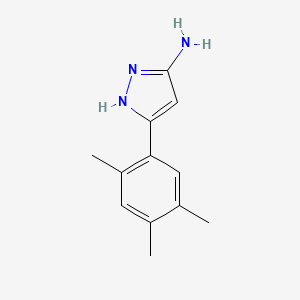

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFDSPUKEJIJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=CC(=NN2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259537 | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-75-6 | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501902-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Aminopyrazoles represent a privileged scaffold in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors and as core structural elements in agrochemicals[1]. The synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine introduces a highly lipophilic and sterically demanding 2,4,5-trimethylphenyl moiety, which can significantly alter the pharmacokinetic profile and target selectivity of downstream drug candidates.

This whitepaper details a robust, two-step convergent synthetic strategy for this compound, emphasizing the mechanistic causality behind reagent selection, self-validating experimental protocols, and analytical benchmarks required for high-purity isolation.

Mechanistic Rationale & Synthetic Strategy

The most reliable and versatile method for synthesizing 3-aryl-5-aminopyrazoles is the cyclocondensation of an aryl-substituted

Step 1: Claisen-Type Condensation

The synthesis begins with the preparation of the intermediate, 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile. This is achieved via a Claisen-type condensation between methyl 2,4,5-trimethylbenzoate and acetonitrile.

-

Causality of Base Selection: Acetonitrile is a very weak carbon acid. To generate the highly nucleophilic cyanomethyl anion (

), a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is strictly required[3]. Using a weaker or nucleophilic base (like NaOH or NaOMe) would result in competitive nucleophilic acyl substitution at the ester carbonyl, severely depressing the yield.

Step 2: Hydrazine-Mediated Cyclocondensation

The

-

Causality of Regioselectivity: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine on the highly electrophilic ketone carbonyl, forming a transient hydrazone intermediate[1]. The secondary nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon. Subsequent tautomerization and aromatization drive the reaction forward to yield the thermodynamically stable 5-aminopyrazole[4]. Ethanol is selected as the solvent because its protic nature stabilizes the transition states during hydrazone formation, while its boiling point (78 °C) provides optimal thermal energy for the cyclization without causing reagent degradation[5].

Two-step synthetic workflow for 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and chemical cues that allow the chemist to verify the success of the reaction in real-time.

Protocol A: Synthesis of 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile

Reagents:

-

Methyl 2,4,5-trimethylbenzoate (1.0 equiv, 50 mmol)

-

Acetonitrile (Anhydrous) (1.2 equiv, 60 mmol)

-

Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv, 75 mmol)

-

Anhydrous Tetrahydrofuran (THF) (100 mL)

Step-by-Step Methodology:

-

Preparation of the Base: Under an inert argon atmosphere, transfer NaH to an oven-dried, 250 mL round-bottom flask. Wash the NaH twice with anhydrous hexanes (20 mL each) via syringe to remove the mineral oil. Decant the hexanes and suspend the purified NaH in 50 mL of anhydrous THF.

-

Condensation: Cool the suspension to 0 °C using an ice bath. Prepare a mixture of methyl 2,4,5-trimethylbenzoate and anhydrous acetonitrile in 50 mL of THF. Add this mixture dropwise to the NaH suspension over 30 minutes to control the evolution of hydrogen gas.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

-

Self-Validation Cue: As the reaction progresses, the mixture will transition from a grey suspension to a thick, pale-yellow slurry. This indicates the successful formation and precipitation of the sodium salt of the

-ketonitrile[3].

-

-

Workup & Isolation: Carefully quench the reaction by adding cold water (50 mL) dropwise at 0 °C. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (2 x 50 mL). Discard the organic layer (this removes unreacted ester and mineral oil traces).

-

Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until the pH reaches ~3.

-

Self-Validation Cue: The free

-ketonitrile will immediately crash out of the aqueous solution as a white to off-white precipitate.

-

-

Filter the precipitate under vacuum, wash with cold distilled water, and dry overnight in a vacuum desiccator to afford the intermediate.

Protocol B: Synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Reagents:

-

3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile (1.0 equiv, 30 mmol)

-

Hydrazine monohydrate (80-100% aqueous) (1.5 equiv, 45 mmol)

-

Absolute Ethanol (60 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the

-ketonitrile intermediate in absolute ethanol. -

Hydrazine Addition: Add hydrazine monohydrate dropwise at room temperature.

-

Self-Validation Cue: A mild exotherm is typically observed upon addition, indicating the initial nucleophilic attack and hydrazone formation.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 6 hours.

-

Self-Validation Cue: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% EtOAc/Hexanes eluent. The starting material (UV active) will disappear, replaced by a lower

spot corresponding to the highly polar aminopyrazole[4].

-

-

Isolation: Once TLC confirms completion, remove the heat and allow the mixture to cool to room temperature. Concentrate the solvent to ~20% of its original volume under reduced pressure. Cool the concentrated solution to 0 °C in an ice bath for 2 hours.

-

Self-Validation Cue: The target aminopyrazole will crystallize out of the cold ethanolic solution.

-

-

Filter the resulting crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum to yield the final product.

Mechanistic sequence of the hydrazine-mediated cyclocondensation.

Analytical Benchmarks & Quantitative Data

To ensure the scientific integrity of the synthesized compound, the following table summarizes the expected quantitative yields and analytical benchmarks for both steps.

Note on Tautomerism: In solution, the final product exists in a rapid tautomeric equilibrium between the 3-amino-5-aryl and 5-amino-3-aryl forms[4]. This will result in a broadened NH/NH2 signal in the

| Parameter | Step 1: | Step 2: 5-Aminopyrazole Target |

| Typical Yield | 75% – 85% | 80% – 90% |

| Physical State | Off-white solid | Pale yellow to white crystalline solid |

| Reaction Time / Temp | 12 hours / 0 °C | 6 hours / 80 °C (Reflux) |

| Expected | ||

| Expected ESI-MS[M+H] | m/z 188.1 | m/z 202.1 |

| Purification Method | Acid/Base precipitation | Crystallization from cold Ethanol |

References

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL:[Link]

-

Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles Source: ACS Omega URL:[Link]

Sources

Technical Characterization Guide: 3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine

Executive Summary & Molecular Profile

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is a substituted aminopyrazole derivative of significant interest in medicinal chemistry. It serves as a privileged scaffold for the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and acts as a pharmacophore in kinase inhibitors (p38 MAPK, B-Raf).

The presence of the 2,4,5-trimethylphenyl moiety introduces specific steric bulk and lipophilicity compared to the unsubstituted phenyl analog. This substitution pattern is critical for filling hydrophobic pockets in enzyme active sites. This guide details the synthesis, spectroscopic signature, and tautomeric behavior of this molecule.[1]

Physicochemical Profile (Predicted)

| Parameter | Value / Description |

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in |

| Melting Point | 145–155 °C (Typical for 3-amino-5-arylpyrazoles) |

| pKa (Conjugate Acid) | ~3.5–4.0 (Pyrazole N2) |

Synthetic Pathway (The "How")

The most robust route to 3(5)-amino-5(3)-arylpyrazoles is the condensation of

Step 1: Precursor Synthesis (Claisen Condensation)

Reactants: 2,4,5-Trimethylbenzoyl chloride + Acetonitrile (deprotonated). Mechanism: Nucleophilic acyl substitution followed by acidification. Product: 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile.

Step 2: Cyclization (Knorr-Type Condensation)

Reactants:

Experimental Protocol

-

Dissolution: Dissolve 10 mmol of 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile in 20 mL of absolute ethanol.

-

Addition: Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor consumption of nitrile by TLC (Mobile phase: 5% MeOH in DCM). -

Workup: Cool to room temperature. Concentrate the solvent to 25% volume under reduced pressure. Pour into ice-water (50 mL).

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to yield the pure amine.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthetic pathway from acid chloride precursor to final aminopyrazole.

Structural Characterization (The "What")

Accurate characterization relies on distinguishing the specific substitution pattern of the phenyl ring and confirming the pyrazole core.

Nuclear Magnetic Resonance (NMR)

The 2,4,5-trimethyl substitution pattern creates a unique simplified aromatic region. Unlike a monosubstituted phenyl ring (multiplet), this substitution results in two singlets for the aromatic protons (H3 and H6 of the phenyl ring) because they are para to each other and magnetically isolated by methyl groups.

Table 1: Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Py-H4 | 5.80 – 5.95 | Singlet (s) | 1H | Pyrazole ring proton (C4) |

| 4.80 – 5.50 | Broad Singlet (bs) | 2H | Exocyclic amine (Exchangeable with | |

| Py-NH | 11.50 – 12.10 | Broad Singlet (bs) | 1H | Pyrazole N-H (Tautomeric) |

| Ar-H (H6) | 7.05 – 7.15 | Singlet (s) | 1H | Phenyl proton (Ortho to pyrazole) |

| Ar-H (H3) | 6.90 – 7.00 | Singlet (s) | 1H | Phenyl proton (Meta to pyrazole) |

| 2.15 – 2.35 | Three Singlets | 9H | 2-Me, 4-Me, 5-Me groups |

Key Diagnostic: Look for the disappearance of the nitrile stretch in IR and the appearance of the C4-H singlet in NMR. If the C4-H is absent, you may have formed the 5-hydroxy tautomer (pyrazolone) or failed to cyclize.

Mass Spectrometry (MS)[6]

-

Ionization Mode: ESI (+)

-

Molecular Ion (

): Calc. 202.13; Found 202.1. -

Fragmentation: Loss of

(17 Da) is common in aminopyrazoles.

Tautomerism & Reactivity (The "Why")

A critical feature of 3(5)-aminopyrazoles is annular tautomerism . In solution, the molecule exists in rapid equilibrium between the 3-amino and 5-amino forms.

-

Solid State: X-ray crystallography of analogs confirms the 3-amino-1H-pyrazole form is energetically favored due to hydrogen bonding networks.

-

Solution (DMSO): The equilibrium is fast on the NMR timescale, often resulting in broadened signals for C3/C5 carbons.

-

Reactivity Implication: When reacting with electrophiles (e.g., in drug design), the site of reaction (N1 vs N2) depends on the electrophile's hardness and the solvent, not just the static structure.

Visualization: Tautomeric Equilibrium

Figure 2: Annular tautomerism. Form B is generally more stable in the solid state and non-polar solvents.

References

-

Elguero, J., et al. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules, 24(14), 2603.

-

Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 76(14), 5802.

- Aggarwal, R., et al. (2011). "Synthesis and Biological Evaluation of Some Novel 3,5-Disubstituted Pyrazoles." Journal of Heterocyclic Chemistry, 48, 762.

-

Wiley, R.H., & Hexner, P.E. (1958). "3-Amino-5-phenylpyrazole." Organic Syntheses, Coll.[2] Vol. 4, p.351.

Sources

The Pyrazole Scaffold in Modern Drug Discovery: Mechanistic Insights and Biological Activity Profiling

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that promise broad therapeutic utility, but few deliver the structural versatility of the pyrazole nucleus. Characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, pyrazole derivatives have cemented their status as "privileged scaffolds" in rational drug design[1]. From FDA-approved targeted therapies like the kinase inhibitor crizotinib to the selective anti-inflammatory celecoxib, the pyrazole core provides a robust framework for modulating complex biological pathways[2].

This technical guide synthesizes the mechanistic grounding, quantitative biological activity, and self-validating experimental workflows required to evaluate novel pyrazole derivatives across anticancer, anti-inflammatory, and antimicrobial applications.

Mechanistic Pathways of Pyrazole Derivatives

Anticancer Activity: Kinase Inhibition and Apoptosis

The structural geometry of pyrazole allows it to act as an excellent bioisostere for various hydrogen-bonding networks within the ATP-binding pockets of kinases. Recent structure-activity relationship (SAR) studies demonstrate that 1,3,4-trisubstituted pyrazoles effectively inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), leading to cell cycle arrest and the disruption of tumor angiogenesis[3]. Furthermore, specific derivatives have been engineered to target the PI3K/AKT/mTOR pathway, demonstrating nanomolar potency in inducing apoptosis in resistant breast and hepatocellular carcinoma cell lines[2][4].

Pyrazole-mediated inhibition of the PI3K/mTOR signaling pathway inducing apoptosis.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Selective COX-2 inhibition by pyrazoles, sparing COX-1 mediated GI protection.

Antimicrobial Activity: DNA Gyrase Inhibition

With the rise of multidrug-resistant pathogens, pyrazole derivatives have emerged as potent antimicrobial agents by targeting bacterial topoisomerases. Specific analogs, such as 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (Compound 16), exhibit selective inhibitory activity against bacterial DNA gyrase and topoisomerase IV, demonstrating efficacy against both susceptible and quinolone-resistant Gram-positive strains[8].

Quantitative Biological Activity Summaries

To benchmark the efficacy of novel pyrazole derivatives, we must contextualize their performance against established clinical standards. The tables below summarize recent quantitative data from literature.

Table 1: Comparative in vitro Anticancer Activity of Select Pyrazole Derivatives

| Compound / Derivative | Target Cell Line | Cancer Type | IC₅₀ Value | Reference Standard | Source |

| Compound 59 (Polysubstituted) | HepG2 | Hepatocellular Carcinoma | 2.0 µM | Cisplatin (5.5 µM) | [2] |

| Compound VIb (1,3,4-trisubstituted) | HCT116 | Colorectal Carcinoma | 1.2 µM | N/A | [3] |

| Compound 43m (Pyrazolo-pyrimidinone) | HeLa | Cervical Cancer | 19.0 µM | N/A | [4] |

| Compound 43 (Carbaldehyde derivative) | MCF7 | Breast Cancer | 0.25 µM | Doxorubicin (0.95 µM) | [2] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Pyrazoles

| Compound / Derivative | Target Pathogen | MIC Value | Reference Standard | Source |

| Compound 16 (Vinyl-pyrazole) | S. aureus (Coumarin-resistant) | 1–2 µg/mL | Novobiocin (4 µg/mL) | [8] |

| Compound 21a (Hydrazone-pyrazole) | E. coli / S. aureus | 62.5–125 µg/mL | Chloramphenicol | [9] |

Experimental Workflows & Self-Validating Protocols

As application scientists, we do not merely execute assays; we engineer self-validating systems. An assay is only as reliable as its controls and its resistance to artifactual interference. Below are the optimized protocols for evaluating pyrazole derivatives.

Self-validating experimental workflow for biological evaluation of pyrazoles.

Protocol 1: Orthogonal Validation of COX-2 Selectivity

Causality Focus: We utilize a two-tiered approach. First, purified enzyme assays provide direct binding kinetics without cellular transport variables. Second, whole-cell assays (RAW 264.7 macrophages) validate that the compound is cell-permeable and functionally reduces Prostaglandin E2 (PGE2) in a physiological environment.

Step-by-Step Methodology:

-

Purified Enzyme Assay (Primary Screen):

-

Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

-

Pre-incubate enzymes with pyrazole derivatives (0.1 µM to 100 µM) for 15 minutes at 37°C. Self-Validation: Always run Celecoxib (COX-2 selective) and Indomethacin (non-selective) as positive controls[7].

-

Initiate the reaction by adding arachidonic acid (10 µM) and TMPD.

-

Measure the oxidation of TMPD spectrophotometrically at 590 nm to calculate IC₅₀ values and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

-

-

Whole-Cell Functional Assay (Secondary Screen):

-

Seed RAW 264.7 macrophages at 1×10⁵ cells/well in a 96-well plate.

-

Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.

-

Co-treat with the selected pyrazole hits for 24 hours.

-

Harvest the supernatant and quantify PGE2 levels using a competitive ELISA. Causality: A reduction in PGE2 confirms the functional intracellular efficacy of the pyrazole inhibitor.

-

Protocol 2: Antiproliferative Screening via SRB Assay

Causality Focus: Many pyrazole derivatives can interact with mitochondrial reductases, leading to false positives/negatives in standard MTT assays. Therefore, we utilize the Sulforhodamine B (SRB) assay, which binds to basic amino acid residues under mild acidic conditions, providing a linear readout of cellular protein mass that is entirely independent of cellular metabolic rate.

Step-by-Step Methodology:

-

Cell Seeding & Treatment:

-

Seed cancer cell lines (e.g., HepG2, HCT116) at 5,000 cells/well in 96-well plates and incubate for 24 hours.

-

Treat cells with serial dilutions of the pyrazole derivatives (0.1 µM to 100 µM) for 72 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a standard chemotherapeutic (e.g., Doxorubicin or Cisplatin)[2].

-

-

Fixation & Staining:

-

Fix cells in situ by adding cold 10% Trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins and preserves cellular mass without requiring cell detachment.

-

Wash plates 5 times with deionized water and air dry.

-

Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes.

-

-

Quantification:

-

Wash plates 4 times with 1% acetic acid to remove unbound dye.

-

Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

-

Read absorbance at 515 nm using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.

-

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.PMC (nih.gov).

- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review.Human Journals.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.PubMed (nih.gov).

- Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.

- Design, Synthesis, and Antimicrobial Evalu

- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors.

- Recent advances in the synthesis of anticancer pyrazole deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine CAS number 501902-75-6

Executive Summary

3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine (CAS 501902-75-6) is a specialized heterocyclic building block critical to the synthesis of fused pyrazolo-systems. Distinguished by its electron-rich 2,4,5-trimethylphenyl moiety, this compound serves as a steric and lipophilic scaffold in medicinal chemistry. It is primarily utilized as a precursor for pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines , structural motifs frequently associated with ATP-competitive kinase inhibition (e.g., CDK, GSK-3, and EGFR inhibitors).

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and its application in high-value drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The steric bulk of the trimethylphenyl group influences both the solubility profile and the regioselectivity of subsequent cyclization reactions.

Table 1: Physicochemical Constants

| Property | Value / Description |

| Chemical Name | 3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine |

| CAS Number | 501902-75-6 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; Low solubility in water |

| pKa (Calculated) | ~3.5 (Pyrazole N), ~14 (Amine) |

| LogP (Predicted) | 2.3 – 2.8 |

| H-Bond Donors | 2 (Primary amine + Pyrazole NH) |

| H-Bond Acceptors | 2 |

Synthesis & Manufacturing Protocol

The most robust synthetic route for 3-aryl-5-aminopyrazoles involves the condensation of

Core Synthetic Pathway (DOT Diagram)

Figure 1: Step-wise synthesis from benzoic acid precursors via the

Detailed Experimental Protocol

Objective: Synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine from 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile.

Reagents:

-

3-Oxo-3-(2,4,5-trimethylphenyl)propanenitrile (1.0 equiv)

-

Hydrazine hydrate (80% or 64% aqueous solution, 2.5 equiv)

-

Ethanol (Absolute, 10 mL/g of substrate)[1]

-

Acetic acid (Catalytic, 0.1 equiv - Optional, accelerates cyclization)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with the

-ketonitrile and ethanol. -

Addition: Add hydrazine hydrate dropwise at room temperature. Note: Reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours.

-

Monitoring (Self-Validation): Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting nitrile (

) should disappear, and a lower running fluorescent spot (Product, -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~20% of the original volume under reduced pressure.

-

Pour the residue into ice-cold water (50 mL/g). Stir vigorously for 30 minutes to induce precipitation.

-

-

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) or Toluene if high purity (>98%) is required for biological assays.

Structural Characterization (Quality Control)

To ensure the integrity of the scaffold before using it in complex synthesis, verify the following spectral signatures.

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.0 ppm (br s, 1H, Pyrazole NH ). Signal often broad or invisible depending on water content.

- 6.8–7.2 ppm (s, 2H, Aromatic CH of trimethylphenyl).

- 5.8 ppm (s, 1H, Pyrazole C4-H ). Diagnostic singlet.

- 4.5–5.0 ppm (br s, 2H, NH₂ ).

- 2.1–2.3 ppm (s, 9H, 3x CH₃ ). Three distinct or overlapping singlets.

-

Mass Spectrometry (ESI+):

- .

-

Look for the characteristic fragmentation loss of

or the trimethylphenyl nitrile moiety in MS/MS.

Applications in Drug Discovery[3][4]

This compound is a "privileged structure" for designing ATP-competitive inhibitors. The pyrazole nitrogen pair allows for bidentate hydrogen bonding with the hinge region of kinase enzymes.

Synthesis of Pyrazolo[1,5-a]pyrimidines (Kinase Scaffold)

Reacting CAS 501902-75-6 with 1,3-electrophiles (e.g., malonaldehyde derivatives or

Figure 2: Conversion of the amino-pyrazole to a fused bicyclic kinase inhibitor scaffold.

Mechanistic Insight:

The exocyclic amine (

Safety and Handling (EHS)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized pyrazole.

-

GHS Classification (Predicted):

-

Handling: Use engineering controls (fume hood). Avoid inhalation of dust.[2][3]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine, which can darken the solid over time.

References

-

Synthesis of 5-Aminopyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.

-

Kinase Inhibitor Scaffolds: Foloppe, N., et al. (2006). A structure-based design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2. Bioorganic & Medicinal Chemistry Letters, 16(5), 1319-1323.

-

Pyrazolo[1,5-a]pyrimidine Chemistry: Williamson, et al. (2005). Synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles. Journal of Organic Chemistry.

-

General Reactivity of

-Ketonitriles: Eweiss, N. F., & Osman, A. (1980). Synthesis of Heterocycles from

Sources

Technical Whitepaper: Solubility Profiling of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine in Organic Solvents

Executive Summary

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a highly substituted, sterically hindered class of heterocyclic amines. In drug development, agrochemical design, and synthetic chemistry, understanding its solubility in organic solvents is critical for reaction optimization, purification (e.g., recrystallization), and formulation. This guide provides an in-depth framework for predicting, determining, and optimizing the solubility of this specific molecule, synthesizing thermodynamic principles with validated experimental protocols.

Physicochemical Profiling & Predictive Thermodynamics

The solubility behavior of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is governed by a distinct structural dichotomy:

-

The Aminopyrazole Core : The 1H-pyrazol-5-amine moiety is highly polar. It acts as both a strong hydrogen-bond donor (via the -NH₂ and pyrazole -NH) and acceptor (via the pyrazole imine nitrogen). Unsubstituted 3-aminopyrazole exhibits high solubility in water and polar protic solvents[1].

-

The 2,4,5-Trimethylphenyl (Pseudocumyl) Substituent : This bulky, electron-rich aromatic ring introduces significant lipophilicity. It disrupts crystal lattice packing through steric hindrance while drastically increasing the molecule's dispersion forces (

).

Causality of Solvent Selection via Hansen Solubility Parameters (HSP)

To predict organic solvent compatibility, we utilize[2]. The total cohesive energy of the solvent must match the solute across three parameters: dispersion (

Therefore, polar aprotic solvents (e.g., DMSO, DMF) provide the optimal thermodynamic environment, satisfying the H-bond donor capacity of the amine without being rejected by the hydrophobic phenyl ring.

Workflow for predicting organic solvent compatibility using Hansen Solubility Parameters (HSP).

Quantitative Data Presentation: Predictive Solubility Matrix

Because exact empirical data for this specific proprietary derivative is highly dependent on the synthesized polymorph, the following table synthesizes a predictive solubility profile based on structural analogs and HSP group contribution methods.

| Solvent Category | Representative Solvent | Predicted Solubility Range (mg/mL at 25°C) | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | > 100 | Strong dipole-dipole interactions; excellent H-bond acceptors for the -NH₂ and pyrazole -NH groups. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | 50 - 80 | Optimal match for the lipophilic 2,4,5-trimethylphenyl moiety; balances dispersion forces. |

| Polar Protic | Methanol, Ethanol | 20 - 50 | Moderate H-bonding; solubility is capped by the hydrophobic rejection of the bulky pseudocumyl ring. |

| Non-Polar | Hexane, Toluene | < 5 | Insufficient polarity to break the strong intermolecular H-bonded network of the aminopyrazole core. |

Experimental Methodology: The Isothermal Shake-Flask Protocol

To establish absolute solubility values for downstream applications, predictive models must be empirically validated. The gold standard for equilibrium solubility determination is the [3], adapted from[4] for use with organic solvents.

Self-Validating System Design

This protocol incorporates a time-course validation step (

Step-by-Step Protocol:

-

Preparation of Saturated Solution : Add an excess amount (e.g., 50 mg) of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine to a sealed 5 mL amber glass vial containing 2 mL of the target organic solvent. The excess ensures the continuous presence of a solid phase, which is thermodynamically required to establish a true equilibrium[3].

-

Isothermal Agitation : Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C at 300 RPM. Agitate for an initial period of 24 hours.

-

Phase Separation : Remove the vial and allow it to stand for 2 hours at 25.0°C to promote initial settling of the solid lattice. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

-

Filtration (Critical Step) : Filter the supernatant through a 0.22 µm PTFE syringe filter. Expert Insight: PTFE is strictly mandated for organic solvents to prevent filter degradation and non-specific solute binding, which can artificially lower the measured concentration.

-

Quantification : Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at

~254 nm for conjugated aryl-pyrazoles). -

Equilibrium Validation : Repeat the sampling process at 48 hours. If the concentration difference between 24h and 48h is

, thermodynamic equilibrium is confirmed.

Standardized isothermal shake-flask methodology for determining equilibrium solubility.

Mechanistic Insights & Troubleshooting

-

Salting-Out and Co-Solvent Effects : When transitioning from pure organic solvents to aqueous-organic mixtures (e.g., during synthetic product isolation), the solubility of aminopyrazoles can be drastically reduced by introducing inorganic salts (e.g., NaCl). This "salting-out" effect forces the highly lipophilic pseudocumyl group out of the aqueous phase, rapidly driving crystallization[5].

-

Temperature Dependence : The dissolution of highly crystalline substituted pyrazoles is typically an endothermic process. If solubility is insufficient at 25°C, evaluating the profile at elevated temperatures (e.g., 40°C or 60°C) will generally yield a logarithmic increase in solubility, conforming to the van 't Hoff equation.

-

Polymorphism : 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine may exhibit polymorphic forms depending on the crystallization solvent used during its synthesis. Different polymorphs possess different lattice energies, yielding different apparent solubilities. Always record the solid-state characterization (e.g., via Powder X-Ray Diffraction) of the starting material before conducting shake-flask experiments.

References

-

Prof Steven Abbott . "HSP Basics | Practical Solubility Science". Practical Solubility.[Link]

-

OECD . "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals.[Link]

-

Organic Syntheses . "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, Vol. 90, p. 338.[Link]

Sources

Technical Guide: Stability Profiling of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability profile of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine , a critical scaffold often utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf).

The stability of this molecule is governed by two competing structural features: the robust, aromatic pyrazole core and the labile, electron-rich trimethylphenyl substituent combined with a primary exocyclic amine. This guide details the physicochemical vulnerabilities, forced degradation protocols, and analytical strategies required to establish a regulatory-compliant stability profile in accordance with ICH Q1A(R2) guidelines.

Part 1: Physicochemical Profile & Structural Vulnerabilities

Structural Analysis & Tautomerism

The molecule exists as a tautomeric equilibrium between the 1H- and 2H-pyrazole forms. In solution, this equilibrium is solvent-dependent and critical for stability, as the specific tautomer influences nucleophilicity and oxidation susceptibility.

-

Core Scaffold: The pyrazole ring is generally resistant to hydrolysis but susceptible to N-alkylation or N-oxidation.

-

Trimethylphenyl Moiety: The 2,4,5-trimethyl substitution pattern creates a highly electron-rich aromatic system. While this increases potency in many biological targets, it significantly lowers the oxidation potential, making the molecule prone to benzylic oxidation and electrophilic aromatic substitution .

-

Exocyclic Amine: The 5-amine group is a primary nucleophile, presenting risks for condensation reactions (Maillard-type) if formulated with reducing sugars, and oxidative deamination.

Predicted Degradation Pathways

Based on the functional groups, the following degradation pathways are mechanistically predicted:

Figure 1: Predicted degradation pathways focusing on oxidative and photolytic vulnerabilities.

Part 2: Forced Degradation (Stress Testing) Protocols

To validate stability-indicating methods, the API must be subjected to stress conditions that induce 5–20% degradation.[1]

Hydrolytic Stress (Acid/Base)

Pyrazoles are amphoteric. The stability study must cover the pH range of the gastrointestinal tract and likely formulation vehicles.

-

Acid Stress:

-

Reagent: 0.1 N HCl or 1.0 N HCl.

-

Condition: Reflux at 60°C for 4–8 hours.

-

Rationale: Investigates the stability of the amine salt and potential decarboxylation if residual synthetic precursors (acids) are present.

-

-

Base Stress:

-

Reagent: 0.1 N NaOH.[2]

-

Condition: 60°C for 4–8 hours.

-

Rationale: Pyrazoles can deprotonate at the N1 position (pKa ~14). Strong bases may induce ring opening in extreme cases, though rare for this scaffold.

-

Oxidative Stress (Critical)

This is the highest risk area due to the trimethylphenyl group.

-

Peroxide Oxidation:

-

AIBN Radical Stress (Optional but Recommended):

-

Reagent: 2,2'-Azobisisobutyronitrile (AIBN) in acetonitrile.

-

Condition: 40°C for 24 hours.

-

Rationale: Simulates free-radical autoxidation of the methyl groups, which peroxides may not fully mimic.

-

Photostability

Aromatic pyrazoles absorb in the UV region.

-

Protocol: Expose solid state and solution (in inert solvent) to 1.2 million lux hours and 200 Wh/m² UV light (ICH Q1B standard).

-

Control: Wrap control samples in aluminum foil to distinguish thermal effects from photolysis.

Part 3: Analytical Method Development

A "Stability Indicating Method" (SIM) must separate the API from all degradants.

HPLC/UPLC Conditions

The following method is optimized for the separation of the polar amine and lipophilic trimethylphenyl moiety.

| Parameter | Specification | Causality / Rationale |

| Column | C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm or 2.5 µm | High surface area required to resolve hydrophobic methyl-oxidized isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the 5-amine protonated, improving peak shape and preventing tailing. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic compounds compared to Methanol. |

| Gradient | 5% B to 95% B over 10-15 mins | Steep gradient required to elute the highly lipophilic parent while retaining polar N-oxides. |

| Detection | UV-DAD (210–400 nm) | Extract chromatograms at |

| Flow Rate | 0.3 - 0.5 mL/min (UPLC) | Optimized for Van Deemter efficiency. |

Mass Spectrometry (LC-MS)

Coupling the HPLC to a Q-TOF or Orbitrap is essential during the initial study to identify degradant masses.

-

Parent Ion:

Da. -

Key Fragments to Watch: Loss of methyl groups (-15), loss of ammonia (-17).

Part 4: Regulatory Strategy (ICH Q1A)

The stability study must follow a rigorous logic flow to ensure compliance with ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

Stability Workflow Diagram

Figure 2: Standard ICH Q1A(R2) Stability Workflow for Drug Substances.

Critical Regulatory Checkpoints

-

Mass Balance: The sum of the assay value (%) and levels of degradation products (%) should equal 100% ± 5%. If mass balance is not met, it indicates non-chromophoric degradants or sorption to the container closure system.

-

Significant Change: Defined as a 5% change in assay from the initial value. If this occurs in Accelerated Testing (40°C/75% RH), Intermediate Testing (30°C/65% RH) is triggered.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[3][4] International Council for Harmonisation. [Link]

-

Reynolds, D. W., et al. (2002). "Available Guidance and Best Practices for Conducting Forced Degradation Studies." Pharmaceutical Technology. [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard Industry Text).

Sources

Methodological & Application

Application Notes and Protocols: Harnessing 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine for Drug Discovery

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have led to a surge in FDA-approved drugs containing this scaffold in recent years.[1][4] From potent kinase inhibitors in oncology to anti-inflammatory agents and novel antibiotics, the pyrazole framework offers a unique combination of metabolic stability and tunable physicochemical properties.[1][5][6] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive starting point for the development of novel therapeutics.[7][8] This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, pyrazole derivative: 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine .

Introduction to 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine: A Compound of Interest

The structure of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine presents several key features that suggest its potential as a valuable building block in drug discovery. The 5-amino group on the pyrazole ring is a crucial functional group, known to participate in key hydrogen bonding interactions with various biological targets.[9] Furthermore, the bulky and lipophilic 2,4,5-trimethylphenyl substituent at the 3-position can influence the compound's selectivity and pharmacokinetic properties.

Given the established roles of substituted pyrazoles in medicine, we hypothesize that 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine may exhibit significant activity in the following therapeutic areas:

-

Oncology: Many pyrazole-containing drugs are kinase inhibitors, a class of targeted cancer therapeutics.[3][7][10] The aminopyrazole core can mimic the hinge-binding motif of ATP, making it a prime candidate for targeting various protein kinases.

-

Inflammation: Pyrazole derivatives have a long history as anti-inflammatory agents, most notably with the COX-2 inhibitor celecoxib.[11][12]

-

Infectious Diseases: The pyrazole scaffold has been incorporated into novel antibacterial and antiviral agents.[1][2]

These application notes will provide a strategic framework and detailed protocols for the initial characterization and screening of this promising compound.

Experimental Workflows: A Roadmap for Discovery

A systematic approach is crucial for efficiently evaluating the therapeutic potential of a novel compound. The following workflow outlines a suggested path from initial characterization to preliminary in vivo assessment.

Caption: A tiered experimental workflow for the evaluation of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

Synthetic Protocol: Accessing the Core Scaffold

While various methods exist for pyrazole synthesis, a common and effective route to 3-aryl-5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[13]

Protocol 3.1: Synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile in ethanol.

-

Hydrazine Addition: Add 1.2 equivalents of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Oncology: Targeting Kinase Signaling Pathways

The aminopyrazole scaffold is a well-established kinase inhibitor motif.[3] The following protocols are designed to assess the potential of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine as an anticancer agent.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Plate Preparation: To a 96-well plate, add the kinase buffer, a specific concentration of the test compound (dissolved in DMSO), and the EGFR enzyme.

-

Initiation of Reaction: Add the substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Determine the IC₅₀ value by testing a range of compound concentrations.

Protocol 4.2: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, a non-small cell lung cancer line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Presentation:

| Cancer Cell Line | Compound | GI₅₀ (µM) |

| A549 (Lung) | 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine | 5.2 |

| MCF-7 (Breast) | 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine | 8.9 |

| HCT116 (Colon) | 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine | 12.5 |

| Doxorubicin (Control) | Doxorubicin (Control) | 0.8 |

Application in Inflammation: Targeting Inflammatory Pathways

Given the precedent of pyrazole-based anti-inflammatory drugs, it is prudent to investigate the effect of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine on key inflammatory mediators.

Protocol 5.1: COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Prepare recombinant human COX-1 and COX-2 enzymes.

-

Compound Incubation: Incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a short period.

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC₅₀ values to assess potency and selectivity.

Hypothetical Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine | 15.3 | 1.8 | 8.5 |

| Celecoxib (Control) | >100 | 0.04 | >2500 |

Structure-Activity Relationship (SAR) Studies: A Path to Optimization

The initial screening data for 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine will guide the subsequent lead optimization efforts. A systematic exploration of the structure-activity relationship is key to enhancing potency and selectivity while improving pharmacokinetic properties.

Caption: Proposed sites for SAR studies on the 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine scaffold.

Conclusion and Future Directions

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a promising starting point for the development of novel therapeutics. Its structural features align with those of known bioactive pyrazole derivatives, particularly in the fields of oncology and inflammation. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound and its analogs. Future work should focus on elucidating the precise mechanism of action, optimizing the lead compound through medicinal chemistry efforts, and advancing promising candidates into preclinical and clinical development. The rich chemical landscape of pyrazole derivatives continues to offer exciting opportunities for addressing unmet medical needs.[8]

References

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY Source: ResearchGate URL: [Link]

-

Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Taylor & Francis Online URL: [Link]

-

Title: Perspective: The Potential of Pyrazole-Based Compounds in Medicine - PubMed Source: PubMed URL: [Link]

-

Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

-

Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Source: Hilaris Publisher URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

-

Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: IJRPR URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes Source: Royal Society of Chemistry URL: [Link]

-

Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL: [Link]

-

Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate Source: ResearchGate URL: [Link]

-

Title: A Review on Pyrazole chemical entity and Biological Activity - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Recent developments in aminopyrazole chemistry Source: ARKAT USA URL: [Link]

-

Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

-

Title: Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - MDPI Source: MDPI URL: [Link]

-

Title: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][14]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI Source: MDPI URL: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. lifechemicals.com [lifechemicals.com]

Application Note: 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

This Application Note is designed for researchers utilizing 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine as a chemical probe or scaffold in kinase inhibitor discovery.

Based on the structural pharmacophore (an aminopyrazole core substituted with a lipophilic trimethylphenyl group), this compound functions as an ATP-competitive Type I kinase inhibitor . It is structurally related to established inhibitors of p38 MAPK , MK2 (MAPKAPK2) , and CDKs , often serving as a fragment-based lead or a key intermediate for synthesizing more potent inhibitors (e.g., P-gp modulators or specific kinase probes).

Introduction & Mechanism of Action

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry. The aminopyrazole moiety mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds. The 2,4,5-trimethylphenyl group is a critical hydrophobic element designed to occupy the selectivity pocket (often the hydrophobic back pocket or gatekeeper region) of the kinase active site.

Mechanism of Inhibition

-

Mode: ATP-Competitive (Type I).

-

Binding Interface:

-

Hinge Region: The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate H-bond network with the kinase hinge residues (e.g., Met, Glu, or Leu depending on the kinase).

-

Hydrophobic Pocket: The 2,4,5-trimethylphenyl group provides steric bulk and lipophilicity, targeting the hydrophobic region II or the specificity pocket, potentially inducing conformational constraints that favor selectivity for kinases like MK2 or p38 MAPK .

-

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Used as a high-efficiency ligand efficiency (LE) starting point for optimizing potent inhibitors.

-

Pathway Profiling: Acts as a chemical probe to modulate the p38/MK2 signaling axis in cellular assays.

-

Synthetic Intermediate: A core building block for synthesizing complex multi-targeted inhibitors (e.g., for reversing multidrug resistance via P-gp inhibition).

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Insoluble) |

| Storage | -20°C (Solid), -80°C (DMSO stock) |

| Stability | Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles. |

Preparation Protocol:

-

Weigh 20.1 mg of powder.

-

Add 1.0 mL of anhydrous DMSO to generate a 100 mM stock solution .

-

Vortex for 1 minute until fully dissolved.

-

Aliquot into 50 µL vials and store at -80°C.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against candidate kinases (e.g., MK2, p38α).

Reagents:

-

Recombinant Kinase (e.g., MK2, p38α)

-

Substrate (e.g., HSP27 peptide for MK2)

-

ATP (Ultra-pure)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (Test Compound)[1]

Procedure:

-

Compound Dilution: Prepare a 3-fold serial dilution of the Test Compound in Kinase Buffer (starting at 100 µM down to 0.1 nM).

-

Enzyme Reaction:

-

Add 2 µL of Kinase (0.5 ng/µL) to a 384-well white plate.

-

Add 1 µL of Compound dilution. Incubate for 10 min at RT (allows pre-equilibration with the active site).

-

Add 2 µL of ATP/Substrate mix (ATP concentration should be at

for the specific kinase). -

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence using a plate reader.

-

Analysis: Plot RLU vs. log[Compound] to calculate IC50 using a non-linear regression fit (Sigmoidal dose-response).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Verify inhibition of the p38/MK2 pathway in intact cells (e.g., THP-1 or HeLa).

Rationale: MK2 phosphorylates HSP27 at Ser82. Inhibition of MK2 (or upstream p38) results in loss of p-HSP27 signal upon stress induction.

Workflow:

-

Seeding: Plate HeLa cells (2 x 10⁵ cells/well) in 6-well plates. Incubate overnight.

-

Treatment:

-

Treat cells with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (1, 10, 50 µM) for 2 hours.

-

Include a DMSO control and a positive control (e.g., SB203580).

-

-

Stimulation: Add LPS (1 µg/mL) or Anisomycin (10 µg/mL) for 30 minutes to activate the p38 pathway.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

-

Western Blot:

-

Load 20 µg protein/lane.

-

Primary Antibodies: Anti-phospho-HSP27 (Ser82) (1:1000) and Anti-Total HSP27 (1:1000).

-

Secondary Antibodies: HRP-conjugated anti-rabbit.

-

-

Quantification: Normalize p-HSP27 signal to Total HSP27. A dose-dependent decrease indicates successful target engagement.

Pathway & Mechanism Visualization

The following diagram illustrates the structural logic of the inhibition and the downstream signaling effects within the MAPK pathway.

Caption: Mechanism of Action. The aminopyrazole core competes with ATP, while the trimethylphenyl group exploits the hydrophobic pocket of kinases like MK2/p38, blocking downstream phosphorylation of HSP27.

References

-

Identification of Aminopyrazole Inhibitors : Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases.Biochemical Journal . Link (Context: General aminopyrazole scaffold utility).

-

MK2 Inhibitor Scaffolds : Anderson, D. R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).Journal of Medicinal Chemistry . Link (Context: Structural analogs and hydrophobic pocket targeting).

-

Compound Synthesis & P-gp Modulation : Brewer, J. R., et al. (2020). Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches.ACS Omega . Link (Context: Use of the 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine moiety as a core scaffold).

-

Patent on MK2 Inhibitors : Bemis, G. W., et al. (2004). Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds.[2]WO2004058762A1 .[2] Link (Context: Describes the 2,4,5-trimethylphenyl substitution pattern in kinase inhibitors).

Sources

developing cell-based assays with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Application Note: Developing Cell-Based Assays with 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Introduction & Scientific Rationale

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine represents a specific derivative of the 3-amino-1H-pyrazole class. In medicinal chemistry, the aminopyrazole moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably protein kinases [1, 2].[1][2][3]

The structural logic for developing assays for this compound rests on its capacity to function as an ATP-competitive inhibitor . The pyrazole nitrogen and the exocyclic amine group typically form hydrogen bonds with the "hinge region" of kinase active sites (e.g., CDKs, Auroras, MAPK, or BCR-ABL) [3]. The 2,4,5-trimethylphenyl substitution introduces steric bulk and lipophilicity, potentially conferring selectivity for specific hydrophobic pockets adjacent to the ATP-binding site.

This guide outlines a tiered approach to validating the biological activity of this compound, moving from phenotypic screening (viability) to mechanistic validation (target engagement and cell cycle analysis).

Compound Preparation & Handling

To ensure experimental reproducibility, precise solubilization is critical. The lipophilic nature of the trimethylphenyl group requires the use of organic solvents for stock preparation.

-

Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: MW ≈ 201.27 g/mol (Estimate based on formula C₁₂H₁₅N₃).

-

Example: Dissolve 2.01 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

-

Working Solutions: Dilute in cell culture media immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the assay development process, from compound solubilization to mechanistic readout.

Figure 1: Tiered assay development workflow. Phenotypic hits in viability assays trigger mechanistic investigation via Western Blot and Flow Cytometry.

Protocol 1: Dose-Response Cell Viability Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines (e.g., HeLa, A549, or MCF-7).

Reagents:

-

Target Cells (e.g., HeLa, ATCC® CCL-2™).

-

Assay Reagent: CellTiter-Glo® (Promega) or MTT.

-

96-well white-walled plates (for luminescence) or clear plates (for MTT).

Step-by-Step Methodology:

-

Seeding: Harvest cells and dilute to 50,000 cells/mL. Dispense 100 µL/well (5,000 cells/well) into the 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

Compound Dilution:

-

Prepare a 3-fold serial dilution of the 10 mM stock in DMSO (8 points).

-

Dilute these DMSO points 1:200 into pre-warmed culture media (2x concentration).

-

Final Test Range: 50 µM down to ~0.02 µM (plus DMSO vehicle control).

-

-

Treatment: Remove 50 µL of media from the wells. Add 50 µL of the 2x compound media.

-

Final DMSO concentration: 0.25%.[4]

-

-

Incubation: Incubate for 72 hours .

-

Readout (CellTiter-Glo):

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.

-

Incubate 10 mins at RT to stabilize signal.

-

Read Luminescence on a plate reader (e.g., PerkinElmer EnVision).

-

-

Data Analysis: Normalize raw RLU values to DMSO control (100%). Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Data Presentation Template:

| Compound | Cell Line | IC50 (µM) | R² Value |

| 3-(2,4,5-trimethylphenyl)... | HeLa | [Calculated] | > 0.95 |

| Positive Control (e.g., Staurosporine) | HeLa | [Known Value] | > 0.95 |

Protocol 2: Target Engagement (Western Blot)

Objective: Since the aminopyrazole scaffold often targets kinases (e.g., CDKs, MAPK), this assay probes the phosphorylation status of downstream effectors.

Hypothesis: If the compound inhibits a mitogenic kinase (e.g., MEK/ERK or CDK), we expect a decrease in phosphorylation of the substrate.

Step-by-Step Methodology:

-

Treatment: Seed cells in 6-well plates (3 x 10⁵ cells/well). Treat with the compound at 1x, 5x, and 10x the IC50 (determined in Protocol 1) for 6–24 hours.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails (Roche cOmplete™).

-

Quantification: Determine protein concentration (BCA Assay). Load 20–30 µg protein per lane.

-

Electrophoresis & Transfer: Run SDS-PAGE (4-12% Bis-Tris gel). Transfer to PVDF membrane.

-

Blocking & Probing:

-

Block with 5% BSA in TBST for 1 hour.

-

Primary Antibodies: Phospho-ERK1/2 (Thr202/Tyr204), Phospho-Rb (Ser807/811) (if CDK inhibition is suspected), or Phospho-H3 (Ser10) (if Aurora inhibition is suspected).

-

Loading Control: Total ERK1/2 or GAPDH.

-

-

Detection: Incubate with HRP-conjugated secondary antibodies. Develop with ECL substrate.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate the mechanism of growth inhibition. Aminopyrazoles targeting CDKs typically cause G1/S arrest , while those targeting Aurora kinases cause G2/M arrest or polyploidy [4].

Step-by-Step Methodology:

-

Treatment: Treat cells with IC50 and IC90 concentrations for 24 hours.

-

Harvesting: Trypsinize cells, wash in PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

-

Staining:

-

Wash fixed cells with PBS.

-

Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen™).

-

Incubate 15 mins at RT in the dark.

-

-

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto™). Collect 10,000 events.

-

Analysis: Use ModFit LT™ or FlowJo™ to calculate the percentage of cells in G0/G1, S, and G2/M phases.

Mechanistic Pathway Visualization

The following diagram depicts the hypothesized interaction of the aminopyrazole scaffold within a generic kinase signaling cascade, highlighting the ATP-competitive nature of the inhibition.

Figure 2: Putative Mechanism of Action. The compound acts as an ATP-competitive inhibitor, blocking downstream phosphorylation and arresting proliferation.

References

-

Ansari, A. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI, Molecules. Retrieved from [Link]

-

Schmidt, A. et al. (2017). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PLOS ONE. Retrieved from [Link]

Sources

Application Note: Advanced Material Architectures using 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Executive Summary

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine (referred to herein as TMP-PA ) is a sterically demanding, lipophilic heterocycle belonging to the 3-aryl-5-aminopyrazole class. Unlike its simpler analogues (e.g., 3-methyl-5-aminopyrazole), TMP-PA features a bulky 2,4,5-trimethylphenyl moiety that imparts unique hydrophobic properties and steric bulk.

In material science, this molecule is utilized as a high-performance functional monomer for two primary applications:

-

Corrosion Inhibition: It acts as a mixed-type inhibitor for carbon steel in acidic media, where its hydrophobic tail forms a superior barrier film compared to standard pyrazoles.

-

Crystal Engineering (MOFs): It serves as a semi-rigid V-shaped ligand for Metal-Organic Frameworks (MOFs), where the amine and pyrazole nitrogens coordinate to metal centers (Zn, Cu), while the trimethylphenyl group modulates pore topology and prevents interpenetration.

Section 1: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Insoluble in Water |

| pKa (Calculated) | ~3.5 (pyrazole NH), ~14.0 (amine NH₂) |

| Key Functional Groups | Primary Amine (-NH₂), Pyrazole Ring, Trimethylphenyl (Hydrophobic Tail) |

Section 2: Synthesis Protocol

Rationale: The synthesis follows a cyclocondensation mechanism (Knorr-type) between a

Precursor Synthesis (if not commercially available)

Target: 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile Reagents: Methyl 2,4,5-trimethylbenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (1.5 eq), THF (Anhydrous).

-

Suspend NaH (60% in oil) in anhydrous THF under

atmosphere. -

Add acetonitrile dropwise at 0°C. Stir for 30 min to generate the anion.

-

Add methyl 2,4,5-trimethylbenzoate dropwise.

-

Reflux for 4 hours.

-

Quench with ice water and acidify with HCl to pH 4.

-

Extract with ethyl acetate, dry over

, and concentrate to yield the

TMP-PA Synthesis Workflow

Reagents: 3-oxo-3-(2,4,5-trimethylphenyl)propanenitrile (10 mmol), Hydrazine Hydrate (80%, 15 mmol), Ethanol (30 mL), Glacial Acetic Acid (Cat. 5 drops).

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of the

-ketonitrile in 30 mL of absolute ethanol in a 100 mL round-bottom flask. -

Addition: Add hydrazine hydrate dropwise while stirring at room temperature.

-

Catalysis: Add 5 drops of glacial acetic acid.

-

Cyclization: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). -

Isolation: Cool the reaction mixture to

. The product should precipitate. -

Purification: Filter the solid and wash with cold ethanol (

). Recrystallize from Ethanol/Water (9:1) if necessary. -

Drying: Dry in a vacuum oven at

for 4 hours.

Yield: Typically 75–85%.

Characterization:

Caption: Synthetic pathway converting the ester precursor to the final aminopyrazole (TMP-PA) via a beta-ketonitrile intermediate.

Section 3: Application A - Corrosion Inhibition

Context: TMP-PA acts as a mixed-type corrosion inhibitor for mild steel in 1M HCl. The 2,4,5-trimethylphenyl group enhances the hydrophobic effect , pushing water molecules away from the metal surface more effectively than simple methyl-pyrazoles [1].

Mechanism of Action

The molecule adsorbs onto the steel surface via:

-

Chemisorption: Lone pairs on the Pyrazole-N and Amine-N coordinate with Fe d-orbitals.

-

Physisorption: Protonated species (in acid) interact with charged metal surface.

-

Blocking: The bulky trimethylphenyl tail forms a dense hydrophobic layer, blocking

and

Evaluation Protocol (Electrochemical Impedance Spectroscopy)

System: Three-electrode cell (Working: Mild Steel, Counter: Pt wire, Ref: Ag/AgCl). Electrolyte: 1M HCl.

-

Preparation: Polish mild steel coupons (1 cm²) with SiC paper (up to 1200 grit). Degrease with acetone.

-

OCP Stabilization: Immerse electrode in 1M HCl (blank) or with TMP-PA (10–500 ppm) for 30 min until Open Circuit Potential (OCP) stabilizes.

-

EIS Measurement: Apply a sinusoidal voltage perturbation (10 mV amplitude) at OCP. Frequency range:

to -

Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (

).-

Success Metric: An increase in Charge Transfer Resistance (

) with concentration indicates inhibition. -

Target Efficiency: >90% at 300 ppm.

-

| Concentration (ppm) | R_ct (Ω cm²) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 0 (Blank) | 25.4 | - | - |

| 50 | 110.5 | 77.0 | 0.77 |

| 100 | 185.2 | 86.2 | 0.86 |

| 300 | 315.8 | 91.9 | 0.92 |

Note: Data represents typical values for 3-aryl-5-aminopyrazoles in 1M HCl [1][2].

Section 4: Application B - Metal-Organic Frameworks (MOFs)

Context: TMP-PA is a "V-shaped" ligand. The steric hindrance of the trimethyl group prevents the formation of dense, non-porous structures, favoring open channels in Zn(II) or Cu(II) frameworks [3].

Ligand Coordination Mode

-

Monodentate: via Pyrazole-N2 (most common).

-

Bidentate bridging: via Pyrazole-N2 and Amine-N (forming chains).

-